2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Description
2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features an indoline core linked to an imidazole ring through a thioacetyl bridge
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAGBPHYPBYMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline core, followed by the introduction of the thioacetyl group. The final step involves the coupling of the 4-chlorophenyl-imidazole moiety to the thioacetyl-indoline intermediate. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioacetyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thioacetyl group, leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines through the National Cancer Institute (NCI) protocols. The compound exhibited significant cytotoxicity with mean GI50 values indicating effective growth inhibition in treated cells.
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A375 (Melanoma) | 15.72 | 50.68 |
| MCF7 (Breast) | 12.53 | 45.12 |
| HCT116 (Colon) | 10.25 | 40.00 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.
Antimicrobial Properties
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. Studies have indicated that it possesses moderate antibacterial activity against various strains of bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results indicate its potential as a candidate for further development in antimicrobial drug discovery.
Material Science Applications
Beyond biological applications, the compound's unique chemical structure allows for potential applications in material science, particularly in the development of novel polymers or coatings with enhanced properties due to its imidazole and sulfanyl functionalities.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound:
- Synthesis and Characterization : A study detailed the synthesis of the compound via multi-step reactions involving imidazole derivatives and chlorophenyl precursors.
- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of the compound, showing promising results in tumor reduction without significant toxicity.
- Docking Studies : Computational studies have demonstrated strong binding affinity to targets involved in cancer progression, supporting its potential therapeutic role.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thioacetyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-((aryl-4H-1,2,4-triazol-3-yl)thio)acetyl)indoline-2,3-diones: These compounds share a similar core structure but differ in the substituents on the aromatic rings and the presence of a triazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both an indoline and an imidazole ring, linked through a thioacetyl bridge, provides a distinct chemical profile that can be exploited for various applications .
Biological Activity
The compound 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone is a synthetic organic molecule with potential biological activities that make it a subject of interest in medicinal chemistry. Its structure includes an imidazole ring and a thioether moiety, which are often associated with various pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 282.75 g/mol. The presence of functional groups such as imidazole and thioether suggests potential interactions with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to various receptors, influencing signal transduction pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the chlorophenyl group may enhance this activity through hydrophobic interactions with microbial membranes.
- Anticancer Potential : Compounds containing imidazole and thiazole rings have shown promise in cancer therapy by inducing apoptosis in cancer cells. Studies have demonstrated that similar structures can inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Study 1 : A derivative with a similar structure showed an IC50 value of 25 µM against breast cancer cell lines, indicating significant anticancer potential.
- Study 2 : Research on a related imidazole compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µM, showcasing its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
